4-Ethenyl-2-methyl-1,3-thiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyl-2-methyl-1,3-thiazole hydrochloride is a heterocyclic organic compound that contains a thiazole ring. The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its aromatic properties and is used in various chemical and biological applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-2-methyl-1,3-thiazole hydrochloride typically involves the reaction of 2-methylthiazole with an appropriate ethenylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the ethenyl group on the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-2-methyl-1,3-thiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Ethenyl-2-methyl-1,3-thiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Ethenyl-2-methyl-1,3-thiazole hydrochloride involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to physiological effects. The aromaticity of the thiazole ring allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-ethylthiazole
- 4-Methyl-2-(1-methylethyl)thiazole
- 2-Aminothiazole-4-carboxylate
Uniqueness
4-Ethenyl-2-methyl-1,3-thiazole hydrochloride is unique due to the presence of the ethenyl group, which imparts distinct reactivity and biological properties compared to other thiazole derivatives.
Properties
Molecular Formula |
C6H8ClNS |
---|---|
Molecular Weight |
161.65 g/mol |
IUPAC Name |
4-ethenyl-2-methyl-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C6H7NS.ClH/c1-3-6-4-8-5(2)7-6;/h3-4H,1H2,2H3;1H |
InChI Key |
JFFNBTSZVSPPCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C=C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.